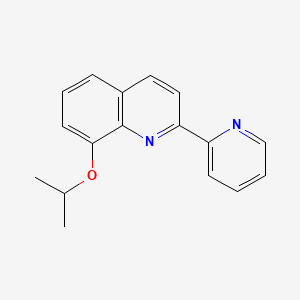

8-propan-2-yloxy-2-pyridin-2-ylquinoline

Description

Properties

Molecular Formula |

C17H16N2O |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

8-propan-2-yloxy-2-pyridin-2-ylquinoline |

InChI |

InChI=1S/C17H16N2O/c1-12(2)20-16-8-5-6-13-9-10-15(19-17(13)16)14-7-3-4-11-18-14/h3-12H,1-2H3 |

InChI Key |

PNGNIHTVPIVDJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC2=C1N=C(C=C2)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-propan-2-yloxy-2-pyridin-2-ylquinoline typically involves the formation of the quinoline ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

8-propan-2-yloxy-2-pyridin-2-ylquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine and quinoline rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

Biological Applications

1.1 Pharmacological Potential

The compound has been investigated for various therapeutic effects, including:

- Antimicrobial Activity : Studies indicate that derivatives of this compound may exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Properties : Research has suggested that certain quinoline derivatives can inhibit cancer cell proliferation, indicating potential use in cancer therapy.

- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory pathways, which could lead to treatments for inflammatory diseases.

1.2 Mechanism of Action

The biological activity of 8-propan-2-yloxy-2-pyridin-2-ylquinoline is largely attributed to its ability to interact with various biological targets. This includes:

- Metal Ion Chelation : The compound's structure allows it to chelate metal ions, which can influence enzyme activity and cellular processes.

- Receptor Binding : It may act as a ligand for specific receptors involved in disease pathways, thereby modulating their activity.

Coordination Chemistry

This compound is utilized in coordination chemistry due to its chelating properties. It forms stable complexes with metal ions, which can be pivotal in:

- Catalysis : Metal complexes formed with this compound can be used as catalysts in various chemical reactions.

- Material Science : These complexes have applications in the development of new materials with tailored properties.

Synthetic Applications

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the Quinoline Core : Initial steps often involve constructing the quinoline framework through cyclization reactions.

- Substitution Reactions : Subsequent steps introduce the isopropoxy and pyridine groups at the desired positions.

Comparative Analysis with Related Compounds

To highlight the versatility within the quinoline class, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Overview | Unique Properties |

|---|---|---|

| 8-Hydroxyquinoline | Contains hydroxyl group at position 8 | Strong chelating agent for metal ions |

| N-benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide | Features benzyl and methyl substituents | Investigated for antimicrobial properties |

| 5-aminoquinolin derivatives | Amino group substitution | Potential anticancer activity |

| 3-(propan-2-yloxy)phenyl derivatives | Propanoyl ether substituent | Diverse biological activities |

This table emphasizes the unique features of this compound, particularly its specific substituents that enhance its biological activity and chemical reactivity.

Case Studies and Research Findings

Recent case studies have examined the efficacy of quinoline derivatives in clinical settings. For instance:

- A study on the antimicrobial effects of quinoline derivatives demonstrated significant inhibition against various bacterial strains, suggesting potential applications in treating infections.

- Another investigation focused on anticancer properties revealed that certain derivatives could induce apoptosis in cancer cells, highlighting their therapeutic potential.

- Research into anti-inflammatory effects showed that these compounds could effectively reduce markers of inflammation in vitro, paving the way for future clinical trials.

Mechanism of Action

The mechanism of action of 8-propan-2-yloxy-2-pyridin-2-ylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 8-propan-2-yloxy-2-pyridin-2-ylquinoline and analogous quinoline derivatives:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Propan-2-yloxy (8), Pyridin-2-yl (2) | C₁₇H₁₈N₂O | 278.34 | Ether, Pyridine |

| 8-Isopropylquinoline | Isopropyl (8) | C₁₂H₁₃N | 171.24 | Alkyl |

| 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | Methyl (8), Pyridin-3-yl (2), Carboxylic acid (4) | C₁₆H₁₂N₂O₂ | 264.28 | Carboxylic acid, Pyridine |

Key Observations:

- Electronic Effects: The pyridin-2-yl group (electron-withdrawing via inductive effects) at position 2 contrasts with pyridin-3-yl in 8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid, altering charge distribution and reactivity .

- Solubility : The carboxylic acid group in the latter compound enhances aqueous solubility, whereas the target compound’s ether group limits polar interactions .

Q & A

(Basic) How can researchers optimize the synthesis of 8-propan-2-yloxy-2-pyridin-2-ylquinoline to improve yield and purity?

Answer:

Optimization requires a hybrid computational-experimental approach. Quantum chemical calculations (e.g., reaction path searches) can predict favorable intermediates and transition states, guiding the selection of solvent systems, catalysts, and temperature ranges . Statistical experimental design (e.g., factorial or response surface methods) minimizes trial-and-error by systematically varying parameters (e.g., stoichiometry, reaction time) and analyzing interactions between variables . For example, integrating computational data with high-throughput screening can identify optimal conditions for nucleophilic substitution at the quinoline scaffold.

(Basic) What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of substitution at the quinoline and pyridine rings. For instance, coupling patterns in aromatic regions distinguish between ortho/meta/para substitution .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion integrity and detects byproducts like dealkylated derivatives.

- HPLC-PDA: Reverse-phase HPLC with photodiode array detection quantifies purity and resolves isomers (e.g., positional isomers in the propan-2-yloxy group) .

(Advanced) How can computational modeling predict the reactivity of intermediates in the synthesis pathway?

Answer:

Density Functional Theory (DFT) calculations evaluate energy barriers for key steps, such as the formation of the quinoline-pyridine linkage. Transition state analysis identifies steric or electronic bottlenecks (e.g., hindered rotation in bulky substituents) . Molecular dynamics simulations further model solvation effects and catalyst-substrate interactions, enabling rational selection of co-solvents or additives to stabilize intermediates.

(Advanced) What strategies resolve discrepancies in bioactivity data across experimental setups (e.g., kinase inhibition assays)?

Answer:

Discrepancies often arise from variations in assay conditions (e.g., enzyme concentration, buffer pH). To reconcile

- Standardize Protocols: Adopt uniform substrate concentrations (e.g., ATP levels in kinase assays) and incubation times .

- Control for Artifacts: Use orthogonal assays (e.g., surface plasmon resonance vs. fluorescence-based readouts) to confirm binding specificity.

- Meta-Analysis: Apply multivariate regression to isolate confounding variables (e.g., temperature fluctuations, solvent polarity) .

(Basic) What reactor designs are suitable for scaling up the synthesis of this compound?

Answer:

- Microreactors: Enable precise control of exothermic reactions (e.g., alkylation steps) via continuous flow, reducing thermal degradation .

- Batch Reactors with Inline Analytics: Incorporate FTIR or Raman probes for real-time monitoring of reaction progress and impurity formation .

(Advanced) How can researchers investigate the compound’s stability under varying storage conditions?

Answer:

- Forced Degradation Studies: Expose the compound to stressors (light, humidity, pH extremes) and track degradation products via LC-MS.

- Kinetic Modeling: Use Arrhenius equations to extrapolate shelf-life from accelerated stability data (e.g., 40°C/75% RH) .

(Basic) What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

- Kinase Inhibition Assays: Use recombinant EGFR/HER2 enzymes with fluorescent or radiometric substrates to measure IC₅₀ values .

- Cytotoxicity Screening: Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

(Advanced) How can researchers validate the compound’s mechanism of action beyond kinase inhibition?

Answer:

- Proteomics/Phosphoproteomics: Quantify changes in downstream signaling proteins (e.g., MAPK/ERK pathways) via mass spectrometry .

- CRISPR-Cas9 Knockout Models: Confirm target specificity by comparing activity in wild-type vs. kinase-deficient cell lines.

(Basic) What statistical methods ensure reproducibility in experimental data?

Answer:

- Design of Experiments (DoE): Use factorial designs to account for variable interactions and reduce noise .

- Power Analysis: Determine sample sizes required to detect significant effects (e.g., ≥80% power with α=0.05) .

(Advanced) How can machine learning improve reaction optimization for derivatives of this compound?

Answer:

- Feature Engineering: Train models on descriptors like Hammett constants, steric parameters, and solvent polarity indices.

- Active Learning: Iteratively refine predictions by incorporating experimental feedback (e.g., failed reactions as negative data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.